

Spectroscopic Profile of (S)-1-(Pyridin-2-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-1-(Pyridin-2-yl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(S)-1-(Pyridin-2-yl)ethanol**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **(S)-1-(Pyridin-2-yl)ethanol**, both ^1H and ^{13}C NMR data provide characteristic signals corresponding to the different nuclei in the molecule.

^1H NMR Data

The proton NMR spectrum of **(S)-1-(Pyridin-2-yl)ethanol** exhibits distinct signals for the aromatic protons of the pyridine ring, the methine proton, the methyl protons, and the hydroxyl proton.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Py)	8.52	d	4.8
H-4 (Py)	7.66-7.70	m	
H-3 (Py)	7.28	m	
H-5 (Py)	7.17-7.21	m	
CH	4.88	q	6.4
OH	1.80	s	
CH ₃	1.51	d	6.4

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)
C-2 (Py)	163.2
C-6 (Py)	148.1
C-4 (Py)	136.8
C-5 (Py)	122.2
C-3 (Py)	119.8
CH	69.0
CH ₃	24.1

Data obtained in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(S)-1-(Pyridin-2-yl)ethanol** shows characteristic absorption bands for the hydroxyl group and the pyridine ring.

Functional Group	Wavenumber (ν , cm^{-1})	Intensity
O-H stretch	3357	Broad
C-H stretch (aromatic)	~3050	Medium
C-H stretch (aliphatic)	~2970	Medium
C=N, C=C stretch (pyridine ring)	1596, 1572	Strong
C-O stretch	1083	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-(Pyridin-2-yl)ethanol, the achiral analogue of the target molecule, is expected to be virtually identical to that of the (S)-enantiomer as mass spectrometry is not typically a chiral technique. The molecular formula for this compound is $\text{C}_7\text{H}_9\text{NO}$, with a molecular weight of 123.15 g/mol .[\[1\]](#)

m/z	Proposed Fragment
123	$[\text{M}]^+$ (Molecular Ion)
108	$[\text{M} - \text{CH}_3]^+$
78	$[\text{C}_5\text{H}_4\text{N}]^+$ (Pyridine radical cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **(S)-1-(Pyridin-2-yl)ethanol** (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For chiral compounds like this, derivatization with a chiral agent can be used to distinguish between enantiomers.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

A small drop of neat **(S)-1-(Pyridin-2-yl)ethanol** is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal. The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The broadness of the O-H stretching band is indicative of hydrogen bonding.[\[4\]](#)[\[5\]](#)[\[6\]](#)

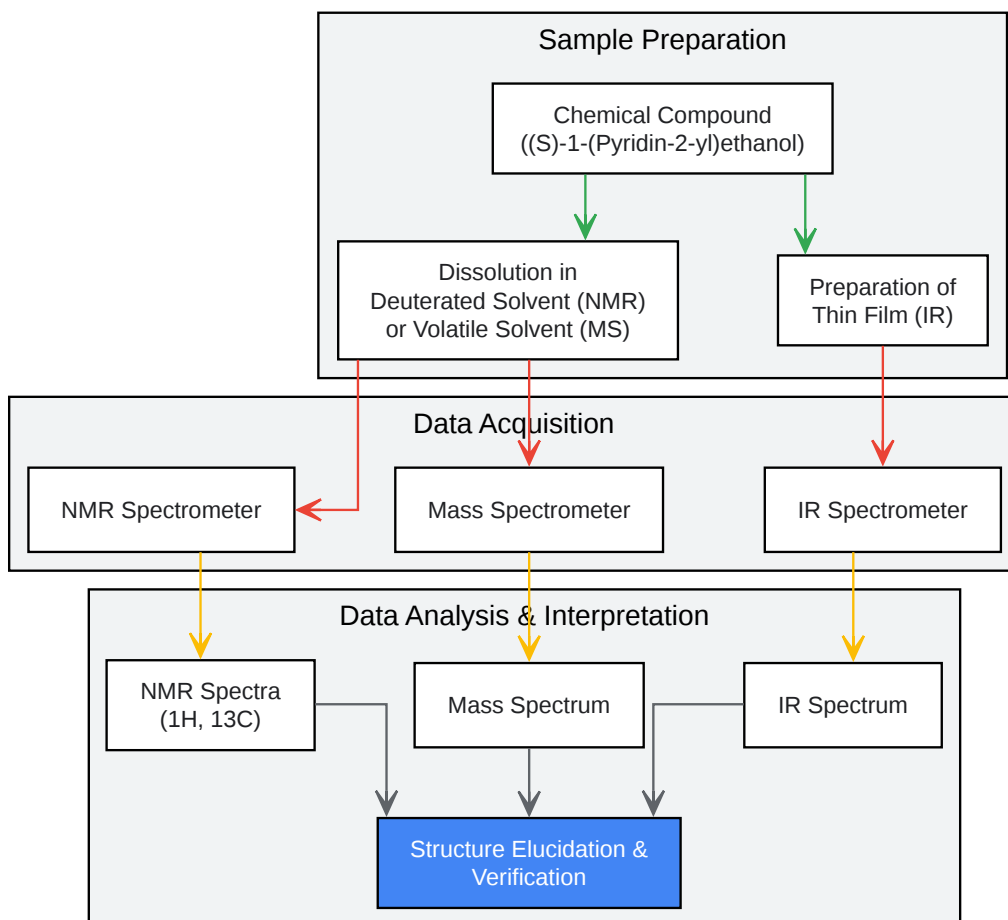
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is introduced into the instrument. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z). For alcohols, common fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

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